(S)-2,4-Diaminobutanoic acid hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-DAB HBR can be synthesized through the reaction of L-2,4-Diaminobutyric acid with hydrobromic acid. The reaction typically involves dissolving L-2,4-Diaminobutyric acid in water, followed by the addition of hydrobromic acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of L-DAB HBR involves similar synthetic routes but on a larger scale. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
L-DAB HBR undergoes various chemical reactions, including:
Oxidation: L-DAB HBR can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: L-DAB HBR can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used.
Major Products
Oxidation: Produces oxides of L-DAB HBR.
Reduction: Produces amines.
Substitution: Produces substituted derivatives of L-DAB HBR.
Scientific Research Applications
L-DAB HBR has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role as a GABA transaminase inhibitor, which is crucial in neurotransmitter regulation.
Medicine: Exhibits antitumor and anticonvulsant activities, making it a potential candidate for cancer and epilepsy research.
Industry: Used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
L-DAB HBR exerts its effects by inhibiting GABA transaminase, an enzyme responsible for the degradation of GABA. By inhibiting this enzyme, L-DAB HBR increases the levels of GABA in the brain, which helps in reducing neuronal excitability. This mechanism is particularly beneficial in the treatment of neurological disorders such as epilepsy .
Comparison with Similar Compounds
Similar Compounds
L-2,4-Diaminobutyric acid: A weak GABA transaminase inhibitor with similar antitumor activity.
L-DABA hydrobromide: Another form of L-2,4-Diaminobutyric acid with similar properties.
Uniqueness
L-DAB HBR is unique due to its potent inhibitory effect on GABA transaminase and its significant antitumor and anticonvulsant activities. Its ability to increase GABA levels in the brain makes it a valuable compound in neurological research .
Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWEZQMFNGBK-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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